molecular formula C26H22BNO2S B11110764 [4-(Hydroxy-kappao)-3-(4-phenyl-1,3-thiazol-2-YL)-3-penten-2-onato-kappao](diphenyl)boron

[4-(Hydroxy-kappao)-3-(4-phenyl-1,3-thiazol-2-YL)-3-penten-2-onato-kappao](diphenyl)boron

Cat. No.: B11110764
M. Wt: 423.3 g/mol
InChI Key: NLZFXJSEDCJDFJ-UHFFFAOYSA-N
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Description

4-(Hydroxy-kappao)-3-(4-phenyl-1,3-thiazol-2-YL)-3-penten-2-onato-kappaoboron is a complex organoboron compound It is characterized by the presence of a boron atom coordinated to a hydroxy group and a thiazole ring, making it a unique structure in the realm of organoboron chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxy-kappao)-3-(4-phenyl-1,3-thiazol-2-YL)-3-penten-2-onato-kappaoboron typically involves the reaction of a boronic acid derivative with a thiazole-containing ligand under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the boron-oxygen bond. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and reduced production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxy-kappao)-3-(4-phenyl-1,3-thiazol-2-YL)-3-penten-2-onato-kappaoboron undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a boron-hydride complex.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boron-containing ketones, aldehydes, and hydrides, as well as substituted phenyl derivatives. These products are often characterized using spectroscopic techniques such as NMR and IR spectroscopy.

Scientific Research Applications

Chemistry

In chemistry, 4-(Hydroxy-kappao)-3-(4-phenyl-1,3-thiazol-2-YL)-3-penten-2-onato-kappaoboron is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which are studied for their catalytic properties.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its interactions with cellular pathways and molecular targets are studied to understand its effects on biological systems, with the aim of developing new treatments for diseases.

Industry

In the industrial sector, 4-(Hydroxy-kappao)-3-(4-phenyl-1,3-thiazol-2-YL)-3-penten-2-onato-kappaoboron is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and materials science.

Mechanism of Action

The mechanism of action of 4-(Hydroxy-kappao)-3-(4-phenyl-1,3-thiazol-2-YL)-3-penten-2-onato-kappaoboron involves its interaction with specific molecular targets. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar keto-enol tautomerism properties.

    4-Phenoxyaniline compound with tetrachlorostannane: Another organometallic compound with unique coordination properties.

Uniqueness

What sets 4-(Hydroxy-kappao)-3-(4-phenyl-1,3-thiazol-2-YL)-3-penten-2-onato-kappaoboron apart is its combination of a boron atom with a thiazole ring and a hydroxy group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H22BNO2S

Molecular Weight

423.3 g/mol

IUPAC Name

2-(4,6-dimethyl-2,2-diphenyl-1-oxa-3-oxonia-2-boranuidacyclohexa-3,5-dien-5-yl)-4-phenyl-1,3-thiazole

InChI

InChI=1S/C26H22BNO2S/c1-19-25(26-28-24(18-31-26)21-12-6-3-7-13-21)20(2)30-27(29-19,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18H,1-2H3

InChI Key

NLZFXJSEDCJDFJ-UHFFFAOYSA-N

Canonical SMILES

[B-]1(OC(=C(C(=[O+]1)C)C2=NC(=CS2)C3=CC=CC=C3)C)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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